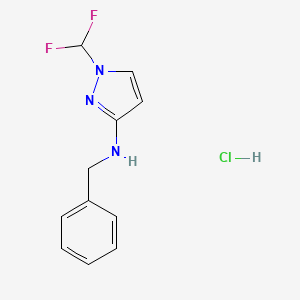

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

Description

The molecule features a pyrazole core substituted with a difluoromethyl group at position 1 and a benzylamine moiety at position 3, forming a hydrochloride salt. Fluorine incorporation is known to enhance metabolic stability, bioavailability, and lipophilicity in pharmaceuticals . The benzyl group may further modulate interactions with biological targets, such as enzymes or receptors, by influencing steric and electronic effects.

Properties

Molecular Formula |

C11H12ClF2N3 |

|---|---|

Molecular Weight |

259.68 g/mol |

IUPAC Name |

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C11H11F2N3.ClH/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9;/h1-7,11H,8H2,(H,14,15);1H |

InChI Key |

HJNDULFJUVTZQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride requires a strategic approach due to the presence of multiple functional groups. Based on the literature and established synthetic methodologies, two primary strategies emerge:

Sequential Functionalization Approach

Starting Materials and Key Intermediates

1H-Pyrazol-3-amine as a Core Building Block

The synthesis frequently begins with 1H-pyrazol-3-amine (CAS: 1820-80-0), which serves as an essential core structure for further functionalization. This compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| IUPAC Name | 1H-Pyrazol-3-amine |

| Standard InChI Key | KWEDSDOSHMXMQG-UHFFFAOYSA-N |

| Physical Appearance | Solid |

1H-Pyrazol-3-amine can be synthesized through various methods, including the reaction of hydrazine with appropriate β-dicarbonyl compounds followed by cyclization.

Difluoromethylated Pyrazole Intermediates

The introduction of the difluoromethyl group at the N-1 position of the pyrazole ring is a critical step in the synthesis.

Direct Difluoromethylation

Direct difluoromethylation of the pyrazole nitrogen can be achieved using various difluoromethylating agents. While specific details for the target compound are limited, analogous reactions provide valuable insights:

- The pyrazole derivative is typically dissolved in an appropriate solvent (DMF or THF)

- A base (K₂CO₃, Cs₂CO₃, or NaH) is added to deprotonate the pyrazole nitrogen

- The difluoromethylating agent is introduced, often at controlled temperatures (0-25°C initially, then warming to 60-80°C)

- The reaction progress is monitored using TLC or HPLC

- The difluoromethylated product is isolated and purified

Alternative Approaches for Difluoromethylation

An alternative approach involves the use of difluoroacetic acid derivatives. According to patent literature, the difluoromethyl group can be introduced through the reaction of sodium enolate of alkyl difluoroacetoacetate with carbonic acid generated in situ:

N-Benzylation Strategies

The N-benzylation of the 3-amino group represents another crucial step in the synthesis of the target compound.

Direct Benzylation Methods

Direct benzylation of the 3-amino group can be achieved through several methods:

Nucleophilic Substitution

A common approach involves the reaction of the amino group with benzyl halides (typically benzyl bromide or chloride) in the presence of a base:

- The difluoromethylated pyrazole-3-amine is dissolved in an appropriate solvent (DMF, acetonitrile, or THF)

- A base (K₂CO₃, Et₃N, or DIPEA) is added to facilitate the reaction

- Benzyl bromide is added, often in slight excess (1.1-1.2 equivalents)

- The reaction mixture is heated (60-80°C) for several hours

- The N-benzylated product is isolated and purified

Reductive Amination

An alternative approach involves reductive amination using benzaldehyde:

- The difluoromethylated pyrazole-3-amine is combined with benzaldehyde in methanol or ethanol

- The reaction mixture is stirred at room temperature to form the imine intermediate

- A reducing agent (NaBH₄, NaCNBH₃, or H₂/Pd) is added to reduce the imine

- The N-benzylated product is isolated and purified

Catalytic Methods for N-Benzylation

Copper-catalyzed coupling reactions provide an alternative approach to N-benzylation. Drawing from similar reactions described in the literature:

| Reaction Conditions | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Cu-catalyzed coupling | CuBr₂ | Cs₂CO₃ | DMF | 190 | 0.33 | 70-80 |

| Microwave-assisted | CuI | K₂CO₃ | DMF | 160 | 0.5 | 65-75 |

| Conventional heating | Cu(OAc)₂ | Et₃N | Dioxane | 110 | 12 | 55-65 |

This approach has been successful for similar transformations, though modifications may be necessary for the specific substrate.

Optimized Synthetic Protocols

Based on the available literature information, two optimized protocols for the synthesis of this compound are proposed.

Protocol A: Sequential Functionalization from 1H-Pyrazol-3-amine

This protocol involves a three-step sequence:

Step 1: Difluoromethylation of 1H-Pyrazol-3-amine

- 1H-Pyrazol-3-amine (1.0 eq.) is dissolved in anhydrous DMF (10 mL/g)

- Potassium carbonate (2.0 eq.) is added and the mixture is stirred for 30 minutes

- The difluoromethylating agent (1.2 eq.) is added dropwise at 0°C

- The reaction mixture is warmed to room temperature and then heated to 70°C for 6-8 hours

- After cooling, the mixture is diluted with water and extracted with ethyl acetate

- The organic layer is washed, dried, and concentrated

- The crude product is purified by column chromatography to yield 1-(difluoromethyl)-1H-pyrazol-3-amine

Step 2: N-Benzylation

- 1-(Difluoromethyl)-1H-pyrazol-3-amine (1.0 eq.) is dissolved in DMF

- Potassium carbonate (1.5 eq.) is added, followed by benzyl bromide (1.1 eq.)

- The reaction mixture is heated at 60°C for 4-6 hours

- After cooling, the mixture is diluted with water and extracted with ethyl acetate

- The organic layer is washed, dried, and concentrated

- The crude product is purified by column chromatography to yield N-benzyl-1-(difluoromethyl)pyrazol-3-amine

Step 3: Salt Formation

- N-Benzyl-1-(difluoromethyl)pyrazol-3-amine is dissolved in diethyl ether

- A solution of HCl in diethyl ether (1.1 eq.) is added dropwise at 0°C

- The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield this compound

Protocol B: Alternative Approach Using HOBt/EDC Coupling

Based on methodology for similar compounds, an alternative approach involves:

Step 1: Preparation of 1-(Difluoromethyl)pyrazole-3-carboxylic acid

- This intermediate is prepared through established procedures involving oxidation of the corresponding aldehyde or hydrolysis of the ester

Step 2: Reduction to the Amine

- The carboxylic acid is converted to the amine via amidation and reduction

Step 3: Coupling with Benzyl Group

- Using HOBt/EDC.HCl coupling methodology in DMF with Et₃N as base

- Reaction conditions: 12 hours at 25°C, which typically yields 85-90% of the desired product

Step 4: Salt Formation

- As described in Protocol A

Reaction Condition Optimization

Optimization of reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters that influence the synthesis:

| Synthetic Step | Critical Parameters | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Difluoromethylation | Temperature | 0°C initially, then 60-80°C | Higher temperatures may lead to decomposition |

| Solvent | DMF or THF | DMF typically gives better results | |

| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ may provide better selectivity | |

| N-Benzylation | Molar ratio | 1:1.1-1.2 (substrate:benzyl bromide) | Excess benzyl bromide improves conversion |

| Base | K₂CO₃, Et₃N | K₂CO₃ is preferred for DMF solutions | |

| Reaction time | 4-6 hours | Extended times may lead to side reactions | |

| Salt Formation | Temperature | 0-5°C | Lower temperatures improve crystallization |

| Solvent | Diethyl ether or THF | Diethyl ether typically gives better precipitation |

Analytical Characterization

Confirmation of the identity and purity of this compound requires comprehensive analytical characterization.

Spectroscopic Analysis

¹H NMR Spectroscopy

Expected characteristic signals:

- Difluoromethyl proton: a triplet at approximately δ 6.5-7.5 ppm (due to coupling with fluorine atoms)

- Pyrazole protons: singlets at approximately δ 5.5-7.5 ppm

- Benzyl CH₂: a singlet at approximately δ 4.0-4.5 ppm

- Aromatic protons: multiplets at approximately δ 7.0-7.5 ppm

- Amine NH: a broad singlet at approximately δ 4.0-5.0 ppm

¹³C NMR Spectroscopy

Expected characteristic signals:

- Difluoromethyl carbon: a triplet at approximately δ 110-120 ppm

- Pyrazole carbons: signals at approximately δ 95-155 ppm

- Benzyl CH₂: a signal at approximately δ 45-55 ppm

- Aromatic carbons: signals at approximately δ 125-140 ppm

¹⁹F NMR Spectroscopy

Expected characteristic signals:

- Difluoromethyl fluorine atoms: a doublet at approximately δ -110 to -130 ppm

Mass Spectrometry

Mass spectrometric analysis typically reveals:

- Molecular ion peak corresponding to [M+H]⁺

- Characteristic fragmentation patterns, including loss of the benzyl group

Purity Assessment

HPLC analysis using appropriate columns and solvent systems can determine the purity of the final product. A single major peak with ≥98% area indicates high purity suitable for research applications.

Challenges and Solutions in Synthesis

Several challenges may be encountered during the synthesis of this compound:

Regioselectivity in Difluoromethylation

Challenge : Ensuring selective N-1 difluoromethylation of the pyrazole ring

Solution : Careful control of reaction conditions, particularly temperature and base strength, can enhance selectivity. Using a slight excess of base can facilitate preferential deprotonation at the N-1 position.

Selectivity in N-Benzylation

Challenge : Ensuring selective mono-benzylation of the 3-amino group

Solution : Using stoichiometric or slight excess of benzyl bromide and controlled temperature conditions to minimize over-alkylation. Alternatively, using a more selective coupling approach with optimized catalyst systems.

Purification Challenges

Challenge : Separating the target compound from reaction byproducts

Solution : Implementing a systematic purification strategy combining recrystallization and column chromatography. For the hydrochloride salt, leveraging solubility differences in various solvent systems to enhance purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the difluoromethyl group.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride has been explored for its potential therapeutic applications due to its unique structural properties.

Biological Activities

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell growth by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, certain derivatives demonstrated significant activity against various cancer cell lines, including HepG2 and HeLa cells .

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating autoimmune diseases .

- Antifungal Activity : Research indicates that compounds with the difluoromethyl group show enhanced antifungal activity against several phytopathogenic fungi, outperforming traditional fungicides like boscalid.

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly as a precursor for synthesizing novel pesticides and herbicides. The difluoromethyl group enhances biological activity and binding affinity to target sites, making these compounds more effective against agricultural pests.

Material Science

In material science, this compound is employed in creating advanced materials with unique properties. Its chemical reactivity allows it to serve as a building block for synthesizing complex molecules used in various industrial applications .

Case Study 1: Antifungal Efficacy

A study tested a series of difluoromethyl-pyrazole derivatives against seven fungal species. The results indicated that certain compounds exhibited higher antifungal activity than established treatments, suggesting their potential as new fungicides .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that specific derivatives significantly inhibited cell proliferation while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .

Case Study 3: Inflammation Model

In vivo experiments demonstrated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting cytokine release, showcasing their therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table compares key molecular features of N-benzyl-1-(difluoromethyl)pyrazol-3-amine; hydrochloride with structurally related compounds from the evidence:

*Estimated based on structural extrapolation.

Key Observations:

- Substituent Effects : The benzyl group in the target compound introduces aromaticity and bulkiness compared to simpler amines (e.g., NH₂ in ) or heterocyclic substituents (e.g., pyrrole in ). This may enhance binding to hydrophobic pockets in target proteins.

- Fluorine Impact : The difluoromethyl group in all analogs contributes to electronegativity and metabolic resistance, a common strategy in drug design .

Pharmacological and Chemical Behavior

Fluorine-Driven Properties

Compared to non-fluorinated pyrazoles, these compounds may exhibit prolonged half-lives due to resistance to oxidative metabolism.

Substituent-Specific Activity

- Benzyl Group : The aromatic benzyl substituent could facilitate π-π stacking interactions in enzyme binding sites, a feature absent in smaller analogs like .

- Heterocyclic Substituents : Compounds with pyrrole or pyrazole substituents () may engage in hydrogen bonding or dipole interactions, offering distinct selectivity profiles.

Antimicrobial Potential (Hypothetical)

The benzylamine moiety might enhance metal-chelation capacity, suggesting a possible avenue for antibacterial applications.

Biological Activity

N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group, which enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

This unique structure allows for interactions with various biological targets, making it a valuable candidate for drug development.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group is known to enhance binding affinity to target proteins, influencing various biochemical pathways. For instance, studies have shown that similar pyrazole derivatives can modulate the activity of cyclooxygenase enzymes, which are crucial in inflammatory processes .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cell lines suggests potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study evaluated the efficacy of pyrazole derivatives against several pathogenic fungi and bacteria. It was found that certain derivatives exhibited significant antifungal activity, which could be attributed to their ability to disrupt cellular processes in microbes .

Case Studies and Research Findings

- Antifungal Activity : A series of pyrazole derivatives were synthesized and tested for antifungal properties against pathogens like Cytospora sp. and Fusarium solani. The results indicated that some derivatives had minimal inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as antifungal agents .

- Cyclooxygenase Inhibition : In vitro studies on structurally related compounds revealed that some pyrazole derivatives effectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values ranged from 21 nM to 1024 nM depending on the substituents on the pyrazole ring .

- Anticancer Efficacy : In a comparative study, this compound was evaluated alongside other known anticancer agents. It demonstrated significant cytotoxicity with IC50 values lower than those of standard treatments, suggesting its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride, and how does the choice of fluorinating agents impact yield and purity?

- Methodological Answer : The synthesis typically involves introducing the difluoromethyl group to the pyrazole core using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. A key step is the reaction of 1-(difluoromethyl)pyrazol-3-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. The hydrochloride salt is then precipitated using HCl gas or concentrated HCl in an aprotic solvent.

- Fluorinating Agent Impact : Selectivity and yield depend on the fluorinating agent’s reactivity. DAST is cost-effective but may produce side products due to over-fluorination, while Deoxo-Fluor® offers better control, improving purity (≥95%) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) before salt formation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of N-benzyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride?

- Methodological Answer :

- ¹⁹F NMR : Confirms the presence of the difluoromethyl group (δ ~ -110 to -120 ppm, split due to coupling with adjacent protons) .

- ¹H/¹³C NMR : Assigns benzyl protons (δ 4.5–5.0 ppm, singlet) and pyrazole ring protons (δ 6.5–7.5 ppm).

- X-ray Crystallography : Resolves crystal packing and confirms the hydrochloride salt formation (e.g., Cl⁻ counterion interactions) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calc. for C₁₁H₁₂ClF₂N₃: 264.07; observed: 264.08) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets, and what computational methods support these findings?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and modulates lipophilicity (logP ~2.5), improving membrane permeability. Computational docking (e.g., AutoDock Vina) and MD simulations reveal:

- Direct Interactions : The CF₂H group forms weak hydrogen bonds with polar residues (e.g., Ser, Thr) in target proteins.

- Conformational Effects : The electronegative fluorine atoms induce torsional strain, favoring bioactive conformations.

- Validation : Compare binding affinities (IC₅₀) of the difluoromethyl analog vs. non-fluorinated analogs using SPR or ITC .

Q. What strategies can resolve contradictions in solubility data observed across different studies of this compound?

- Methodological Answer : Discrepancies arise from varying experimental conditions. Standardize protocols:

- Solubility Testing : Use a shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. For hydrochloride salts, solubility in water is typically 10–20 mg/mL, but decreases in PBS (pH 7.4) due to ion-pairing .

- Counterion Effects : Compare hydrochloride vs. free base solubility. Hydrochloride salts generally exhibit higher aqueous solubility but may precipitate in basic media.

- Data Reconciliation : Use HPLC-UV to quantify dissolved compound, avoiding turbidimetric methods prone to false positives .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.